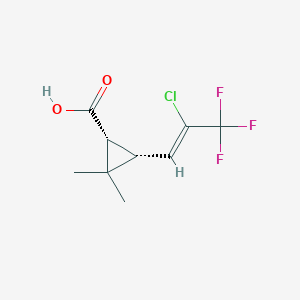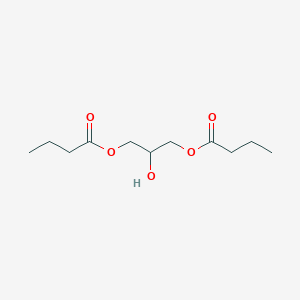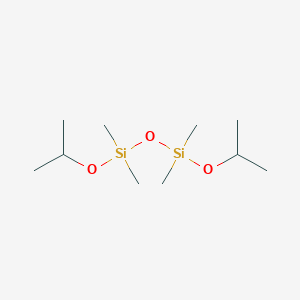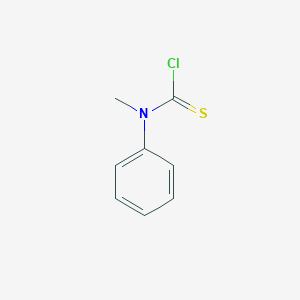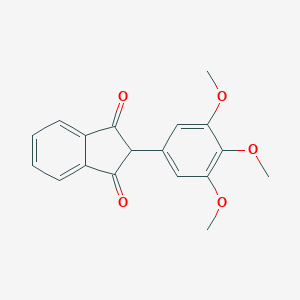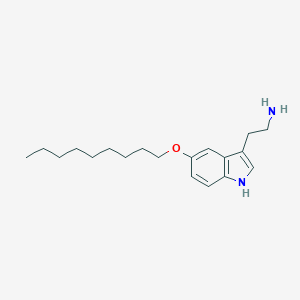![molecular formula C20H22O5 B106221 5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o CAS No. 16849-72-2](/img/structure/B106221.png)
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o, commonly referred to as rotenone, is a naturally occurring compound found in the roots and stems of several plants. It has been used for centuries as a pesticide and fish poison. In recent years, rotenone has gained attention in scientific research due to its potential therapeutic applications in various diseases, including Parkinson's disease and cancer.
作用机制
Rotenone's mechanism of action involves inhibiting mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress. This, in turn, leads to the activation of various signaling pathways involved in cell death, including apoptosis.
生化和生理效应
Rotenone has been shown to have several biochemical and physiological effects. It has been shown to inhibit mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress. This, in turn, leads to the activation of various signaling pathways involved in cell death, including apoptosis.
实验室实验的优点和局限性
Rotenone has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive compared to other compounds used in research. However, one limitation is that it is highly toxic and must be handled with extreme care. Additionally, its use in lab experiments may not accurately reflect its effects in vivo due to differences in metabolism and clearance.
未来方向
There are several future directions for research on rotenone. One direction is to further investigate its potential therapeutic applications in diseases such as Parkinson's disease and cancer. Another direction is to develop new analogs of rotenone that may have improved efficacy and reduced toxicity. Additionally, further research is needed to better understand rotenone's mechanism of action and its effects on various signaling pathways.
合成方法
Rotenone can be extracted from the roots and stems of several plants, including Derris elliptica and Lonchocarpus utilis. The extraction process involves grinding the plant material, soaking it in a solvent, and then filtering and evaporating the solvent to obtain a crude extract. The crude extract is then purified using chromatography techniques to obtain pure rotenone.
科学研究应用
Rotenone has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, rotenone has been used to induce a Parkinson's-like phenotype in animal models to study the disease's pathogenesis. It has also been shown to inhibit mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress, which are thought to be involved in the development of Parkinson's disease.
Rotenone has also been studied for its potential anti-cancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
属性
CAS 编号 |
16849-72-2 |
|---|---|
产品名称 |
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o |
分子式 |
C20H22O5 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
5-hydroxy-6-[(E)-3-hydroxy-3-methylbut-1-enyl]-2,8,8-trimethylpyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H22O5/c1-11-10-14(21)15-16(22)12(6-8-19(2,3)23)17-13(18(15)24-11)7-9-20(4,5)25-17/h6-10,22-23H,1-5H3/b8-6+ |
InChI 键 |
WGLVCQFLXGZZHQ-SOFGYWHQSA-N |
手性 SMILES |
CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)/C=C/C(C)(C)O)O |
SMILES |
CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)C=CC(C)(C)O)O |
规范 SMILES |
CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)C=CC(C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)
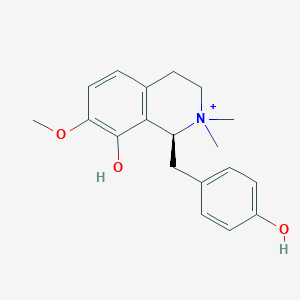
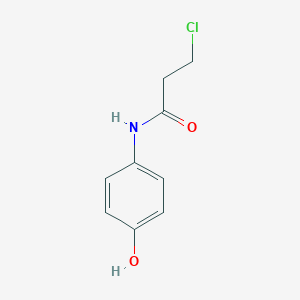
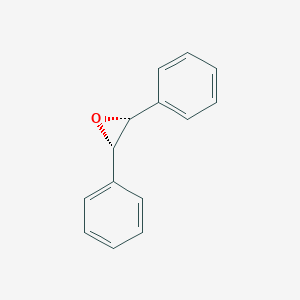
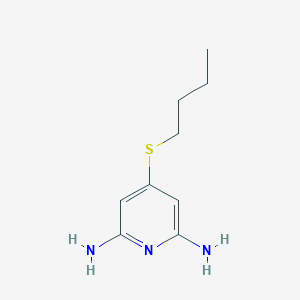
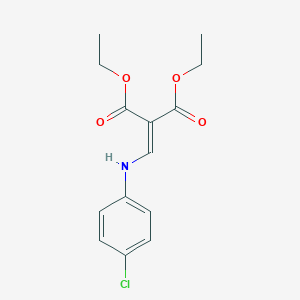
![1-[(E)-2-nitroprop-1-enyl]naphthalene](/img/structure/B106152.png)
